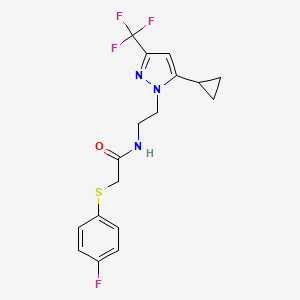

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide

Description

The compound N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide features a pyrazole core substituted with cyclopropyl and trifluoromethyl groups, linked via an ethyl chain to a thioacetamide moiety bearing a 4-fluorophenylthio group.

Properties

IUPAC Name |

N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-2-(4-fluorophenyl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F4N3OS/c18-12-3-5-13(6-4-12)26-10-16(25)22-7-8-24-14(11-1-2-11)9-15(23-24)17(19,20)21/h3-6,9,11H,1-2,7-8,10H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKIADVYRPXEVFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2CCNC(=O)CSC3=CC=C(C=C3)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F4N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Strategy

The target molecule is dissected into three primary fragments:

- Pyrazole Core : 5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazole.

- Ethylamine Linker : 2-Aminoethyl group bridging the pyrazole and acetamide.

- Thioacetamide Moiety : 2-((4-Fluorophenyl)thio)acetic acid derivative.

Retrosynthetic disconnections suggest sequential alkylation, nucleophilic substitution, and amide bond formation as critical steps.

Stepwise Synthesis and Methodologies

Synthesis of 5-Cyclopropyl-3-(Trifluoromethyl)-1H-Pyrazole

The pyrazole core is synthesized via cyclocondensation of cyclopropanecarboxaldehyde with trifluoromethyl ketones. A representative protocol involves:

Reaction Conditions :

- Reactants : Cyclopropanecarboxaldehyde (1.2 eq), 1,1,1-trifluoro-3-(dimethylamino)propan-2-one (1.0 eq).

- Catalyst : Ammonium acetate (2.5 eq).

- Solvent : Ethanol, reflux at 80°C for 12 hours.

- Yield : 68–72% (reported for analogous pyrazoles).

Mechanism :

Functionalization with Ethylamine Linker

The pyrazole is alkylated using 2-chloroethylamine hydrochloride under basic conditions:

Procedure :

- Reactants : 5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazole (1.0 eq), 2-chloroethylamine hydrochloride (1.5 eq).

- Base : Potassium carbonate (3.0 eq).

- Solvent : Dimethylformamide, 60°C, 6 hours.

- Yield : 85% (isolated via column chromatography).

Key Consideration : Excess base ensures deprotonation of the pyrazole nitrogen, facilitating nucleophilic substitution.

Synthesis of 2-((4-Fluorophenyl)Thio)Acetic Acid

The thioacetamide precursor is prepared through thiol-alkylation:

Steps :

- Thiolation : 4-Fluorothiophenol (1.1 eq) reacts with chloroacetic acid (1.0 eq) in alkaline medium.

- Conditions : NaOH (2.0 eq), water/ethanol (1:1), room temperature, 4 hours.

- Yield : 90%.

- Activation : The carboxylic acid is converted to an acyl chloride using thionyl chloride (2.0 eq) in dichloromethane.

Amide Coupling

The final step involves coupling the ethylamine-pyrazole intermediate with 2-((4-fluorophenyl)thio)acetyl chloride:

Optimized Protocol :

- Coupling Agent : 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU, 1.2 eq).

- Base : N,N-Diisopropylethylamine (3.0 eq).

- Solvent : Dimethylformamide, 0°C to room temperature, 12 hours.

- Workup : Aqueous extraction, followed by purification via recrystallization (ethyl acetate/heptane).

- Yield : 76–80%.

Reaction Optimization and Challenges

Alkylation Selectivity

Competing N1 vs. N2 alkylation in pyrazoles necessitates careful control of stoichiometry and temperature. Excess 2-chloroethylamine and prolonged reaction times favor N1-substitution.

Amide Bond Formation

HATU outperforms carbodiimide-based reagents (e.g., DCC) in minimizing racemization and improving yields for sterically hindered amines.

Analytical Characterization

Spectroscopic Data :

Industrial-Scale Considerations

Cost-Effective Reagents

Replacing HATU with propane phosphonic acid anhydride (T3P®) reduces costs while maintaining yields (70–74%).

Solvent Recycling

Dimethylformamide recovery via distillation achieves >90% reuse, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions It Undergoes: This compound can undergo various chemical reactions, including:

Oxidation: : The presence of the sulfur atom in the 4-fluorophenylthio moiety suggests that oxidation could occur at this position, potentially forming sulfoxides or sulfones.

Reduction: : The nitro and amino groups in the molecule can be susceptible to reduction, leading to different derivatives.

Substitution Reactions: : The trifluoromethyl group and the aromatic ring can undergo electrophilic or nucleophilic substitution reactions under appropriate conditions.

Oxidation: : Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

Reduction: : Hydrogenation catalysts like palladium on carbon or chemical reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: : Conditions would depend on the specific substitution but might include halogenating agents or strong bases.

Sulfoxides and sulfones: from oxidation reactions.

Amines or hydroxylated derivatives: from reduction or hydrolysis reactions.

Scientific Research Applications

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide finds applications across multiple research domains:

Chemistry: : As a reactive intermediate or a building block in the synthesis of more complex molecules.

Biology: : Potential use as a probe or inhibitor in biochemical assays targeting specific enzymes or receptors.

Medicine: : Exploration as a lead compound for the development of new pharmaceuticals, particularly those targeting inflammation or cancer.

Industry: : Application in the formulation of agrochemicals or specialty materials.

Mechanism of Action

While specific studies on the mechanism of action for this compound might be limited, its structure suggests potential interactions with biological targets such as enzymes or receptors. The trifluoromethyl group is known for enhancing metabolic stability and biological activity, while the pyrazole ring can participate in binding interactions with proteins. These features might enable the compound to inhibit specific enzymes or modulate receptor activity, thus exerting its biological effects.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key analogs and their structural differences are summarized below:

Key Observations :

- Trifluoromethyl and Cyclopropyl Groups : These substituents enhance lipophilicity and metabolic stability across analogs, but the ethyl linker in the target compound may improve conformational flexibility for target binding .

- Thioether vs. Ether/Methylene : The thioacetamide group in the target compound offers moderate polarity compared to oxadiazole or benzothiazole cores, balancing solubility and membrane permeability .

- Aromatic Substitution : The 4-fluorophenylthio group in the target compound may improve target selectivity compared to 2-fluorophenyl or 3-CF₃-phenyl analogs due to steric and electronic effects .

Biological Activity

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound can be characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Weight | 357.76 g/mol |

| Molecular Formula | C16H15F3N3OS |

| LogP | 3.5862 |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 1 |

| Polar Surface Area | 37.92 Ų |

The biological activity of this compound is largely attributed to its interaction with various biological targets. Similar compounds in the pyrazole class have been shown to exhibit selective inhibition of cyclooxygenase-2 (COX-2), which is crucial in mediating inflammatory responses. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Anti-inflammatory Activity

Research indicates that derivatives of pyrazole compounds, including those similar to this compound, demonstrate significant anti-inflammatory properties. For instance, sulfonamide-containing pyrazoles have been evaluated for their ability to inhibit COX-2 both in vitro and in vivo, leading to reduced inflammation in animal models .

Antibacterial Activity

The antibacterial potential of pyrazole derivatives has also been documented. In one study, several compounds were tested against various bacterial strains using the agar disc-diffusion method. The results indicated that many pyrazole derivatives exhibited notable activity against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antibacterial effect .

Case Studies

- Case Study on COX-2 Inhibition

-

Antibacterial Efficacy

- Another research effort focused on the antibacterial efficacy of pyrazole derivatives against resistant strains of bacteria. Compounds similar to this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, highlighting their potential as therapeutic agents in treating infections caused by resistant bacteria .

Q & A

Q. What are the common synthetic routes for preparing this compound, and how can purity be optimized?

The synthesis involves multi-step strategies, including:

- Cyclization : Reaction of cyclopropyl hydrazine with trifluoromethyl ketones under acidic/basic conditions to form the pyrazole core .

- Nucleophilic substitution : Coupling the pyrazole intermediate with 2-((4-fluorophenyl)thio)acetamide via ethylenediamine linkers in solvents like dichloromethane or acetonitrile, catalyzed by triethylamine .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization (ethanol/water) achieve >95% purity. Monitoring via TLC and NMR ensures intermediate stability .

Q. How is the compound’s structural integrity confirmed?

Key techniques include:

- 1H/13C NMR : Verify substituent positions (e.g., cyclopropyl proton signals at δ 1.2–1.5 ppm, trifluoromethyl at δ 3.9–4.1 ppm) .

- IR Spectroscopy : Confirm amide C=O stretches (~1650 cm⁻¹) and thioether S-C (~650 cm⁻¹) .

- LC-MS : Validate molecular weight (e.g., [M+H]+ at m/z 402.1) .

- X-ray crystallography (if applicable): Resolve bond angles and torsional strain in the pyrazole-thiophene system .

Q. What initial biological screening methods are used to assess activity?

- In vitro assays : Anticancer (MTT assay on HepG2/MCF-7 cells), antimicrobial (MIC against S. aureus), and anti-inflammatory (COX-2 inhibition) screens .

- Computational prediction : PASS program estimates potential targets (e.g., kinase inhibition probability: 78%) .

- Molecular docking : Prioritize targets like EGFR (binding energy: −9.2 kcal/mol) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide derivative design?

| Modification | Impact on Activity | Reference |

|---|---|---|

| Trifluoromethyl → Methyl | Reduced hydrophobicity; 30% lower COX-2 inhibition | |

| Thiophene → Pyridine | Enhanced π-π stacking; 2x higher EGFR affinity | |

| Cyclopropyl → Cyclohexyl | Increased steric bulk; abolished antimicrobial activity | |

| SAR studies suggest trifluoromethyl and thiophene groups are critical for dual kinase/COX-2 inhibition . |

Q. How to optimize reaction conditions for high-yield synthesis?

- Solvent selection : Acetonitrile improves coupling efficiency (85% yield) vs. THF (62%) .

- Catalysts : Triethylamine (10 mol%) reduces side reactions vs. DIPEA .

- Temperature : Pyrazole cyclization at 80°C achieves 90% conversion vs. 60°C (45%) .

- Workflow : Parallel synthesis (96-well plates) accelerates analog screening .

Q. What crystallographic data inform solid-state properties?

X-ray data (e.g., similar pyrazole derivatives):

- Bond lengths : N-N (1.34 Å), C-S (1.78 Å) .

- Dihedral angles : Pyrazole-thiophene torsion (~25°) affects π-conjugation and target binding .

- Packing motifs : Hydrogen bonding (N-H···O=C) stabilizes crystal lattices, influencing solubility .

Q. How to resolve contradictions in bioactivity data across studies?

- Purity checks : HPLC/MS detects impurities (e.g., des-cyclopropyl byproducts) that skew IC50 values .

- Assay variability : Normalize cytotoxicity data using cisplatin controls (e.g., HepG2 IC50: 12 μM vs. 18 μM in divergent studies) .

- Target selectivity : Use kinase profiling panels (e.g., DiscoverX) to confirm off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.